Tryptophan, N-acetyl-5-methoxy-
Description
Historical Context and Discovery as Cytoguardin
The story of N-acetyl-5-methoxytryptophan begins with the discovery of a cyclooxygenase-2 (COX-2) suppressing factor in the conditioned medium of proliferating fibroblasts. nih.gov This factor was initially named "cytoguardin" because of its perceived role in protecting tissues from inflammatory damage. frontiersin.orgnih.gov Initial analyses of the purified fraction from the conditioned medium using NMR suggested the presence of indole-containing small molecules. nih.gov
The precise chemical identity of cytoguardin was later unveiled through comparative metabolomics. nih.gov By comparing the metabolomic profiles of fibroblast conditioned medium with that of A549 lung cancer cells, which lack detectable cytoguardin activity, researchers identified a specific molecule. nih.gov This molecule was confirmed to be 5-methoxytryptophan (B613034) (5-MTP), a metabolite of tryptophan. nih.govnih.gov Further investigation revealed that the synthesis of 5-MTP from its precursor, 5-hydroxytryptophan (B29612) (5-HTP), was enhanced in fibroblasts, solidifying its identity as the previously observed COX-2 suppressing factor. nih.gov
Subsequent research has shown that 5-MTP is an endogenous molecule derived from the catabolism of tryptophan via the tryptophan hydroxylase pathway. frontiersin.orgnih.gov It is now recognized as a new class of tryptophan metabolite with significant anti-inflammatory and tissue-protective properties. nih.govresearchgate.net
Nomenclature and Distinction from Related Indoleamines
N-acetyl-5-methoxytryptophan is systematically known as (2S)-2-acetylamino-3-(5-methoxy-1H-indol-3-yl)propanoic acid. It belongs to the family of indoleamines, a group of compounds characterized by an indole (B1671886) nucleus. It is crucial to distinguish it from other structurally similar and biologically active indoleamines to understand its unique functions.
| Property | N-acetyl-5-methoxytryptophan (5-MTP) | Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) |
| Full Chemical Name | (2S)-2-acetylamino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | N-acetyl-5-methoxytryptamine |
| Molecular Formula | C14H16N2O4 | C13H16N2O2 |
| Core Structure | Tryptophan (indole ring with a propanoic acid side chain) | Tryptamine (indole ring with an ethylamine (B1201723) side chain) |
| Key Functional Groups | Carboxylic acid group, Acetyl group on the alpha-amino group, Methoxy (B1213986) group on the indole ring | Amide group, Methoxy group on the indole ring |
The most critical distinction to be made is between N-acetyl-5-methoxytryptophan and melatonin (N-acetyl-5-methoxytryptamine). nih.govresearchgate.netnih.govnih.govnih.govsigmaaldrich.comnih.govmedchemexpress.com While both are 5-methoxyindoles and share a common precursor pathway involving serotonin (B10506), they are distinct molecules with different chemical structures and biological roles. nih.govnih.gov
Melatonin is a well-known hormone primarily synthesized in the pineal gland that regulates circadian rhythms. nih.govnih.gov Chemically, melatonin is an amide, derived from the acetylation and subsequent methylation of serotonin (5-hydroxytryptamine). nih.gov In contrast, N-acetyl-5-methoxytryptophan possesses a carboxylic acid group, a feature that significantly influences its chemical properties and biological interactions.
The biosynthetic pathways also highlight their differences. While both involve the enzyme hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin methyltransferase (ASMT), the specific substrates and resulting products are different. nih.gov HIOMT catalyzes the conversion of N-acetylserotonin to melatonin. nih.gov The synthesis of 5-MTP also involves HIOMT, but it acts on 5-hydroxytryptophan. nih.gov Interestingly, different isoforms of the ASMT gene product may be involved in their respective syntheses. nih.govfrontiersin.orgnih.gov
Functionally, while both compounds can exhibit anti-inflammatory and anti-cancer properties, they often do so at different effective concentrations. nih.gov For instance, melatonin has been reported to inhibit COX-2 expression, but typically at much higher, supra-pharmacological concentrations compared to 5-MTP. nih.govahajournals.org
Overview of Research Significance in Biological Systems
The discovery of N-acetyl-5-methoxytryptophan has opened up new avenues of research into the roles of tryptophan metabolites in health and disease. nih.govresearchgate.netgenome.jp Its significance stems from its diverse and potent biological activities, which are currently under active investigation.
Research has primarily focused on its anti-inflammatory and cytoprotective effects. nih.govnih.gov 5-MTP has been shown to be an endothelial factor with the ability to protect the endothelial barrier and promote its repair. nih.govresearchgate.net It achieves this by inhibiting the expression of adhesion molecules on endothelial cells, thereby controlling leukocyte transmigration and macrophage activation. nih.gov This anti-inflammatory action is mediated, at least in part, by the inhibition of p38 MAPK and NF-κB activation. nih.govresearchgate.net
Furthermore, 5-MTP has demonstrated a protective role in vascular health. nih.gov It can inhibit platelet aggregation and relax vascular smooth muscle cells. nih.gov Studies have shown that it can attenuate intimal hyperplasia in vascular injury by preventing the phenotypic switching of vascular smooth muscle cells. nih.gov
In the context of cancer biology, 5-MTP has been identified as an inhibitor of cancer cell migration and invasion. nih.govnih.gov This is linked to its ability to suppress COX-2 expression, a key enzyme involved in inflammation and tumorigenesis. nih.govnih.gov Cancer cells have been found to have deficient production of 5-MTP, which may contribute to their overexpression of COX-2. nih.gov
The broad spectrum of its activities, from controlling inflammation and protecting the vasculature to potentially modulating cancer progression, underscores the significant research interest in N-acetyl-5-methoxytryptophan as a key endogenous regulator and a potential lead compound for therapeutic development. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Pathways of N Acetyl 5 Methoxytryptophan
Precursor Substrates and Initial Enzymatic Steps
The journey to N-acetyl-5-methoxytryptophan begins with the essential amino acid L-tryptophan. youtube.comyoutube.com This initial substrate undergoes a series of enzymatic modifications to become the direct precursor for the final step in N-acetyl-5-methoxytryptophan synthesis.
L-Tryptophan Hydroxylation by Tryptophan Hydroxylase (TPH) Isoforms
The first and rate-limiting step in this pathway is the hydroxylation of L-tryptophan to produce 5-hydroxytryptophan (B29612) (5-HTP). nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two primary isoforms with distinct tissue-specific expression. nih.govwikipedia.org
Tryptophan hydroxylase 1 (TPH-1) is the predominant isoform found in peripheral tissues, including the gut, skin, and the pineal gland. wikipedia.orgnih.gov In the context of melatonin (B1676174) synthesis, TPH-1 in the pineal gland is responsible for the initial conversion of tryptophan to 5-HTP. nih.govnih.gov The activity of TPH-1 in the pineal gland exhibits a diurnal rhythm, with a notable increase at night, which contributes to the nocturnal surge in serotonin (B10506) and subsequent melatonin production. nih.govnih.gov Studies have shown that the increased nocturnal activity of TPH-1 is due to post-translational modifications, specifically phosphorylation, which enhances the enzyme's stability and protein levels. nih.gov
Tryptophan hydroxylase 2 (TPH-2) is primarily expressed in the neurons of the central nervous system, particularly in the raphe nuclei of the brainstem. wikipedia.orgnih.govnih.gov While TPH-2 is the main enzyme for serotonin synthesis in the brain, its direct role in the primary melatonin synthesis pathway in the pineal gland is less pronounced than that of TPH-1. nih.gov However, the serotonin produced in the brain via TPH-2 is crucial for various neurological functions, and some evidence suggests that extrapineal melatonin synthesis can occur in the brain. nih.govnih.gov
Terminal Enzymatic Transformation by Hydroxyindole O-Methyltransferase (HIOMT)
The final step in the formation of N-acetyl-5-methoxytryptophan involves the methylation of its immediate precursor, N-acetylserotonin. This critical transformation is catalyzed by a specific methyltransferase enzyme.
Catalytic Activity of HIOMT (N-acetylserotonin O-methyltransferase, ASMT) in 5-MTP Formation
Hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT), is the enzyme responsible for the final step in the biosynthesis of melatonin, which is chemically known as N-acetyl-5-methoxytryptamine. wikipedia.orgtaylorandfrancis.comuniprot.org This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin. wikipedia.orgnih.gov This O-methylation reaction results in the formation of melatonin. wikipedia.orgtaylorandfrancis.com While the primary product is melatonin, the enzyme itself is central to the formation of the methoxy (B1213986) group characteristic of N-acetyl-5-methoxytryptophan's structure. HIOMT is found in the pineal gland and the retina. nih.govtaylorandfrancis.com There has been some debate regarding the rate-limiting enzyme in melatonin production, with some studies suggesting arylalkylamine N-acetyltransferase (AANAT), the enzyme preceding HIOMT, and others pointing to HIOMT. wikipedia.orgtaylorandfrancis.com However, evidence suggests a direct correlation between HIOMT expression and melatonin levels. wikipedia.org
Isoform-Specific Roles in 5-MTP Synthesis (e.g., HIOMT298)
The enzyme responsible for the final step in 5-MTP synthesis, hydroxyindole O-methyltransferase (HIOMT), exists in multiple isoforms due to alternative splicing of the acetylserotonin O-methyltransferase (ASMT) gene. nih.gov While several isoforms have been identified, including a full-length 373-amino acid protein (isoform 373) and a 345-amino acid protein (isoform 345), it is a truncated isoform, HIOMT298 (a 298-amino acid protein), that is predominantly expressed in human endothelial cells and fibroblasts. nih.gov
Recent research indicates that the HIOMT298 isoform is the active form of the enzyme responsible for the synthesis of 5-MTP in these cells. nih.gov Although cancer cells also express HIOMT298, their levels are considerably lower than in normal cells. nih.gov Transfection of cancer cells with HIOMT298 has been shown to restore the enzyme's catalytic activity and the production of 5-MTP. nih.gov
Comparative Enzymology with Melatonin Biosynthesis (e.g., HIOMT345)
The biosynthesis of melatonin, a well-known neurohormone, shares a common enzymatic step with 5-MTP synthesis, as both pathways utilize HIOMT. However, the specific isoforms of HIOMT involved and the substrate preferences differ. In the classic melatonin synthesis pathway, HIOMT (also known as ASMT) catalyzes the final step, which is the methylation of N-acetylserotonin to melatonin. nih.govnih.gov
The isoform reported to be the functional enzyme for melatonin biosynthesis is the 345-amino acid protein, HIOMT345. nih.govnih.gov This contrasts with 5-MTP synthesis, where the HIOMT298 isoform is the key player. nih.govnih.gov This distinction highlights the specialized roles of different HIOMT isoforms in distinct metabolic pathways.
| Enzyme Isoform | Primary Substrate | Primary Product | Primary Biological Role |
| HIOMT298 | 5-Hydroxytryptophan (5-HTP) | N-acetyl-5-methoxytryptophan (5-MTP) | Anti-inflammatory and anti-fibrotic functions. nih.govnih.gov |
| HIOMT345 | N-acetylserotonin | Melatonin | Regulation of circadian rhythms and other neuroendocrine functions. nih.govnih.govnih.gov |
Regulatory Mechanisms of 5-MTP Biosynthesis
The production of N-acetyl-5-methoxytryptophan is a tightly regulated process, influenced by various factors at the transcriptional and post-transcriptional levels, as well as by external stimuli such as inflammation.
Transcriptional and Post-Transcriptional Regulation of Key Enzymes
While the primary regulation of HIOMT appears to be at the level of alternative splicing, leading to different isoforms with distinct functions, further research is needed to fully elucidate the transcriptional and post-transcriptional mechanisms governing HIOMT298 expression.
Influence of Inflammatory Stimuli on Production
Inflammatory stimuli have a significant impact on the production of N-acetyl-5-methoxytryptophan. Pro-inflammatory cytokines and bacterial components like lipopolysaccharide (LPS) have been shown to suppress the endothelial production of 5-MTP. nih.govresearchgate.netresearchgate.net This suppression is primarily achieved by inhibiting the expression of TPH-1. nih.govresearchgate.net
The consequence of this inflammatory-mediated downregulation is a decrease in circulating levels of 5-MTP. researchgate.netahajournals.org This reduction in 5-MTP may, in turn, exacerbate inflammatory conditions, as 5-MTP itself possesses anti-inflammatory properties. nih.govresearchgate.net For instance, in human sepsis and murine models of sepsis-like disorders, a significant drop in serum 5-MTP levels has been observed. researchgate.netresearchgate.net This suggests a feedback loop where inflammation reduces the production of an anti-inflammatory molecule, potentially perpetuating the inflammatory state.
| Stimulus | Effect on 5-MTP Production | Mechanism |
| Lipopolysaccharide (LPS) | Suppression | Inhibition of TPH-1 expression. nih.govresearchgate.netresearchgate.net |
| Pro-inflammatory Cytokines | Suppression | Inhibition of TPH-1 expression. nih.govresearchgate.net |
Metabolic Fate and Catabolism of N Acetyl 5 Methoxytryptophan
Enzymatic Degradation Pathways (e.g., Indoleamine 2,3-Dioxygenase-1 (IDO-1) mediated)
The degradation of N-acetyl-5-methoxytryptophan is a complex process involving several enzymatic pathways. The two principal routes for its catabolism are the indolic and the kynuric pathways. researchgate.net
The major enzymatic degradation pathway for circulating N-acetyl-5-methoxytryptophan is the indolic pathway, which occurs predominantly in the liver. researchgate.netnih.gov This pathway is initiated by the hydroxylation of the molecule at the C6 position, a reaction catalyzed by cytochrome P450 monooxygenases, specifically isoforms CYP1A1, CYP1A2, and CYP1B1. researchgate.netnih.gov The resulting product, 6-hydroxymelatonin, is then conjugated with sulfate (B86663) or glucuronic acid before being excreted in the urine. researchgate.netnih.gov A minor reaction within this pathway is O-demethylation to N-acetylserotonin, which is also subsequently conjugated for excretion. nih.govnih.gov
The kynuric pathway represents another significant route for N-acetyl-5-methoxytryptophan degradation. researchgate.net In this pathway, the molecule is converted to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). researchgate.netnih.gov This conversion can be mediated by various enzymes, including indoleamine 2,3-dioxygenase (IDO). researchgate.netmdpi.com IDO catalyzes the cleavage of the pyrrole (B145914) ring of the indole (B1671886) structure. researchgate.net The resulting AFMK is a biologically active molecule that can be further metabolized. nih.gov
Additionally, N-acetyl-5-methoxytryptophan can undergo deacetylation by melatonin (B1676174) deacetylase to form 5-methoxytryptamine (B125070). researchgate.netnih.gov This metabolite is then oxidized by monoamine oxidase to produce 5-methoxyindoleacetaldehyde, which can be further converted to 5-methoxyindole (B15748) acetic acid or 5-methoxytryptophol. researchgate.net
The table below summarizes the primary enzymatic degradation pathways of N-acetyl-5-methoxytryptophan.
| Pathway | Key Enzyme(s) | Primary Metabolite(s) | Primary Location |
| Indolic Pathway | CYP1A1, CYP1A2, CYP1B1 | 6-hydroxymelatonin | Liver |
| Kynuric Pathway | Indoleamine 2,3-dioxygenase (IDO) | N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) | Various tissues |
| Deacetylation | Melatonin deacetylase | 5-methoxytryptamine | Various tissues |
Research has shown that the expression of Indoleamine 2,3-dioxygenase-1 (IDO-1) can be influenced by N-acetyl-5-methoxytryptophan. Some studies indicate that N-acetyl-5-methoxytryptophan can downregulate the expression of IDO1 at the mRNA level. frontiersin.orgnih.gov Conversely, other reports suggest it may upregulate IDO1 levels. researchgate.net The combination of N-acetyl-5-methoxytryptophan with an IDO1 inhibitor has been shown to enhance anti-tumor immune responses in preclinical models, highlighting the complex interplay between this molecule and the IDO1 enzyme. frontiersin.orgnih.govnih.gov
Interaction with Broader Tryptophan Metabolic Networks
N-acetyl-5-methoxytryptophan is intrinsically linked to the broader tryptophan metabolic network, as tryptophan is its sole precursor. umn.eduyoutube.com The synthesis of N-acetyl-5-methoxytryptophan is a multi-step process that begins with the conversion of tryptophan to serotonin (B10506), which is then acetylated and methylated to form the final molecule. youtube.com Consequently, the availability of dietary tryptophan can influence the levels of N-acetyl-5-methoxytryptophan. umn.edu
The metabolism of tryptophan is a major biochemical hub, branching into several key pathways beyond the synthesis of N-acetyl-5-methoxytryptophan. The majority of dietary tryptophan, approximately 95%, is catabolized through the kynurenine (B1673888) pathway. youtube.com The initial and rate-limiting step of this pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). youtube.com
The interaction between N-acetyl-5-methoxytryptophan and the tryptophan metabolic network is evident through the action of IDO1. As mentioned, IDO1 is involved in the kynuric degradation pathway of N-acetyl-5-methoxytryptophan. researchgate.netmdpi.com This means that an enzyme central to the main tryptophan catabolic pathway also participates in the breakdown of a key downstream product.
The table below outlines the major metabolic pathways of tryptophan and the position of N-acetyl-5-methoxytryptophan within this network.
| Metabolic Pathway | Key Enzymes | Key Products | Relationship to N-acetyl-5-methoxytryptophan |
| Serotonin Synthesis | Tryptophan hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin | Precursor pathway for N-acetyl-5-methoxytryptophan synthesis. |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Kynurenine and downstream metabolites | IDO-1 is also involved in the degradation of N-acetyl-5-methoxytryptophan. |
| Protein Synthesis | Various synthetases | Proteins | Tryptophan is an essential amino acid for protein synthesis. |
The intricate relationship between N-acetyl-5-methoxytryptophan and the broader tryptophan metabolic network underscores the interconnectedness of these biochemical pathways. The enzymes and intermediates involved are subject to complex regulatory mechanisms that maintain homeostasis.
Cellular and Molecular Mechanisms of Action of N Acetyl 5 Methoxytryptophan
Modulation of Intracellular Signaling Cascades
N-acetyl-5-methoxytryptophan and its related metabolites exert significant control over cellular behavior by intervening in critical signaling pathways that govern inflammation, cell growth, and stress responses.
A primary mechanism of action for the tryptophan metabolite 5-MTP is the direct inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.netnih.gov The p38 MAPK pathway is a key transducer of cellular responses to inflammatory cytokines and stress stimuli. nih.gov Research has demonstrated that 5-MTP effectively blocks the activation of p38 MAPK induced by various agents, including lipopolysaccharide (LPS), pro-inflammatory cytokines like TNF-α, and growth factors. researchgate.netfigshare.comsci-hub.st This inhibitory effect is not universal across all MAPK pathways, as 5-MTP has been shown to block p38 activation without affecting ERK activation. researchgate.net
This targeted inhibition of p38 MAPK is central to the vasoprotective and anti-inflammatory properties of 5-MTP. researchgate.net For instance, by blocking p38 MAPK activation, 5-MTP protects endothelial barrier function, prevents endothelial hyperpermeability, and preserves the integrity of VE-cadherin, a critical component of endothelial junctions. figshare.comsci-hub.st In vascular smooth muscle cells (VSMCs) and macrophages, suppression of the p38 MAPK pathway by 5-MTP leads to reduced proliferation, migration, and activation, thereby mitigating processes that contribute to vascular injury and inflammation. nih.govbohrium.com
Table 1: Research Findings on p38 MAPK Inhibition by 5-MTP
| Cell Type/Model | Inducing Agent(s) | Effect of 5-MTP | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF, LPS, Cytokines | Blocks p38 MAPK activation, protects VE-cadherin, prevents hyperpermeability | figshare.comsci-hub.st |
| Vascular Smooth Muscle Cells (VSMCs) | TNF-α | Suppresses p38 activation, preserves differentiated phenotype | bohrium.com |
| Macrophages | LPS | Inhibits LPS-induced p38 MAPK activation | nih.gov |
| Murine Models of Vascular Injury | Mechanical/Ischemic Injury | Protects against intimal hyperplasia by blocking p38 MAPK | nih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. nih.gov The tryptophan metabolite 5-MTP has been shown to modulate this pathway, often in concert with its effects on p38 MAPK. nih.govbohrium.com
In vascular smooth muscle cells, 5-MTP effectively suppresses TNF-α-induced activation of NF-κB. bohrium.com This inhibition helps to maintain the differentiated state of VSMCs and prevents their switch to a pro-inflammatory phenotype. bohrium.com Similarly, 5-MTP controls macrophage activation by inhibiting NF-κB signaling, which is crucial for their role in initiating and sustaining inflammatory responses. nih.gov It is important to note that this effect can be cell-type specific. For example, in one study on human umbilical vein endothelial cells (HUVECs), 5-MTP suppressed TNF-α-induced p38 activation but did not inhibit NF-κB activation, suggesting a more nuanced regulatory role. bohrium.com The suppression of NF-κB transactivation is a key component of how 5-MTP controls the expression of inflammatory mediators. nih.gov
Transforming Growth Factor-beta (TGF-β) is a potent cytokine that plays a dual role in tissue repair and fibrosis. Its signaling is mediated through canonical (SMAD) and non-canonical (e.g., PI3K/AKT) pathways. nih.gov The tryptophan metabolite 5-MTP has emerged as a significant inhibitor of pathological fibrotic processes by targeting these TGF-β-mediated pathways. nih.govnih.gov
In a model of pulmonary fibrosis, 5-MTP was found to inhibit the disease process by downregulating the phosphorylation of both SMAD3 and the PI3K/AKT signaling pathways, which were activated by TGF-β1. nih.gov This dual inhibition is critical, as both pathways contribute to the deposition of extracellular matrix, the hallmark of fibrosis. nih.gov The PI3K/AKT pathway, in particular, collaborates with SMAD-mediated transcriptional responses, and its inhibition by 5-MTP represents a key anti-fibrotic mechanism. nih.govsigmaaldrich.com Further research in models of renal fibrosis confirms that 5-MTP is effective in protecting against the condition by blocking TGF-β signaling pathways. nih.gov
The transcriptional coactivator p300 is a histone acetyltransferase (HAT) that plays a critical role in regulating gene expression by modifying chromatin structure. drugbank.comresearchgate.netnih.gov The 5-methoxyindole (B15748) metabolites of tryptophan have a complex and context-dependent influence on p300 HAT activity.
Studies on 5-MTP have demonstrated that it can inhibit p300 HAT activity. researchgate.netnih.gov In fibroblasts, this suppression of p300 HAT activity by 5-MTP leads to reduced expression of inflammatory genes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov Proliferative fibroblasts produce higher levels of 5-MTP, which keeps p300 HAT activity in check; conversely, quiescent fibroblasts produce less 5-MTP, leading to uncontrolled p300 HAT activation and a robust inflammatory response upon stimulation. nih.gov This inhibition of p300 HAT by 5-MTP prevents the binding of several transcription factors, including NF-κB, to the promoters of inflammatory genes. researchgate.net
In contrast, the related metabolite melatonin (B1676174) (N-acetyl-5-methoxytryptamine) has been shown to activate the HAT activity of p300 and its paralog CREB-binding protein (CBP). nih.govnih.gov In the context of neural stem cells, melatonin promotes neuronal differentiation by activating p300/CBP via the ERK signaling pathway. bohrium.comnih.gov This leads to increased acetylation of histone H3 at lysine (B10760008) 14 (H3K14), which activates the transcription of key neurogenic factors. bohrium.comnih.gov This demonstrates that the effect of these metabolites on p300 HAT activity is highly specific to the metabolite and the cellular context.
Table 2: Influence of 5-Methoxyindole Metabolites on p300 HAT Activity
| Metabolite | Cellular Context | Effect on p300 HAT Activity | Consequence | Reference(s) |
| 5-Methoxytryptophan (B613034) (5-MTP) | Fibroblasts | Inhibition | Suppression of inflammatory gene (e.g., COX-2) expression | researchgate.netnih.gov |
| Melatonin (N-acetyl-5-methoxytryptamine) | Neural Stem Cells | Activation (via ERK pathway) | Promotion of neuronal differentiation | bohrium.comnih.govnih.gov |
Regulation of Gene Expression
The modulation of the signaling cascades described above culminates in the precise regulation of target gene expression, allowing these tryptophan metabolites to exert their anti-inflammatory and anti-tumorigenic effects.
Cyclooxygenase-2 (COX-2) is an inducible enzyme whose overexpression is a key factor in promoting inflammation and tumorigenesis. nih.govnih.gov The 5-methoxyindole metabolites of L-tryptophan, notably 5-MTP and melatonin, represent a class of compounds that tightly control COX-2 expression at the transcriptional level. nih.govnih.gov
5-MTP inhibits the transcriptional activation of COX-2 induced by a wide range of pro-inflammatory and mitogenic stimuli. nih.gov This suppression is a direct consequence of its effects on upstream signaling pathways. As detailed previously, 5-MTP inhibits p300 HAT activity, which in turn prevents the binding of key transcription factors like NF-κB, C/EBPβ, AP-1, and CREB to their respective sites on the COX-2 promoter. researchgate.net This mechanism effectively shuts down the transcriptional machinery required for COX-2 expression. This ability to suppress COX-2 transcription is linked to the anti-cancer properties of 5-MTP, as it can inhibit cancer cell migration, invasion, and tumor growth. nih.gov Melatonin has been shown to possess similar COX-2 suppressing properties. nih.govnih.gov
Effects on Mitochondrial Bioenergetics and Structure
N-acetyl-5-methoxytryptophan exerts profound effects on both the physical characteristics and the metabolic function of mitochondria. nih.govnih.gov
As an amphipathic molecule, 5-MTP has the ability to partition into lipid membranes, thereby altering their physical and chemical properties. nih.gov Studies have demonstrated that it directly influences the mitochondrial membranes of human macrophages. nih.govnih.gov The primary effect observed is an increase in membrane rigidity. nih.govnih.gov This alteration of the membrane's fluidity is accompanied by structural changes to the mitochondrial network. In the presence of 5-MTP, mitochondria tend to form more branched and interconnected networks. nih.govnih.gov These physical changes are also associated with a protective effect against mitochondrial lipid oxidation. nih.gov
A key consequence of 5-MTP's interaction with mitochondria is a significant shift in cellular metabolism, particularly in macrophages. nih.govnih.gov The compound steers macrophages away from lipid metabolism and towards a greater reliance on glucose. nih.gov This metabolic reprogramming involves several specific changes:
Reduced Lipid Metabolism: 5-MTP leads to a decrease in the mitochondrial import of acyl-carnitines, which are essential intermediates in the process of fatty acid oxidation. nih.govnih.gov It also reduces the expression of CPT1A, the rate-limiting enzyme for this process. nih.gov This culminates in reduced lipid accumulation within the cells. nih.gov
Enhanced Glucose Metabolism: Concurrently, macrophages differentiated in the presence of 5-MTP show an increased uptake of glucose. nih.govnih.gov This shift is functionally significant, as the increased reliance on glucose metabolism has been shown to be directly linked to an enhanced ability of macrophages to endocytose collagen, a crucial process in tissue repair and the resolution of fibrosis. nih.gov
Table 1: Effects of N-acetyl-5-methoxytryptophan on Cellular Metabolism in Macrophages
| Metabolic Parameter | Observed Effect | Research Finding |
|---|---|---|
| Lipid Metabolism | ||
| Lipid Uptake | Reduced | Decreased uptake of BODIPY FL C12. nih.gov |
| Fatty Acid Oxidation | Inhibited | Reduced mitochondrial import of acyl-carnitines and decreased expression of the rate-limiting enzyme CPT1A. nih.gov |
| Glucose Metabolism | ||
| Glucose Uptake | Increased | Approximately 2-fold increase in the uptake of the fluorescent glucose analog 2-NBDG. nih.gov |
| Mitochondrial Structure | ||
| Network Morphology | More Branched & Connected | Microscopy reveals more interconnected mitochondrial networks. nih.govnih.gov |
| Membrane Properties | More Rigid | Measurements with lateral membrane tension probes show increased membrane rigidity. nih.govnih.gov |
Proposed Receptor-Mediated Interactions and Binding Partners
While the precise molecular targets of N-acetyl-5-methoxytryptophan are still under investigation, evidence from signaling and transcriptional studies strongly suggests that it may act through a specific, yet-to-be-identified receptor. ahajournals.org Its ability to inhibit key inflammatory signaling pathways points to interactions with upstream regulatory molecules. nih.govresearchgate.net
The primary proposed mechanism involves the inhibition of key signaling proteins and enzymes that act as functional binding partners. These include:
p38 MAPK and NF-κB: 5-MTP blocks the activation of these critical inflammatory signaling molecules, suggesting an interaction with them or an upstream activator. nih.govresearchgate.net
p300 Histone Acetyltransferase (p300 HAT): 5-MTP directly inhibits the enzymatic activity of p300 HAT, which is a crucial co-activator for a multitude of inflammatory transcription factors. nih.govahajournals.org This is a key mechanism for its broad anti-inflammatory gene-suppressing effects.
Transforming growth factor-β-activated kinase 1 (TAK1): It has been proposed that 5-MTP may block the actions of LPS and pro-inflammatory cytokines by inhibiting TAK1, a kinase that acts as a convergence point for multiple inflammatory signals that lead to the activation of both NF-κB and p38 MAPK. nih.gov
In addition to these signaling interactions, the metabolic fate of 5-MTP itself reveals another important interacting partner. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is capable of degrading 5-MTP. nih.gov Under normal conditions in non-activated macrophages, IDO1 expression is low, and 5-MTP remains stable. nih.gov However, upon pro-inflammatory stimulation (e.g., with LPS), the expression of IDO1 is induced, leading to the degradation of 5-MTP. nih.govnih.gov This creates a feedback loop where the anti-inflammatory molecule is removed in a highly pro-inflammatory environment. nih.gov
Table 2: Proposed Binding Partners and Molecular Interactions of N-acetyl-5-methoxytryptophan
| Partner/Target | Type of Interaction | Consequence of Interaction |
|---|---|---|
| p300 Histone Acetyltransferase (HAT) | Inhibition of enzymatic activity | Reduced histone and transcription factor acetylation, suppressing pro-inflammatory gene expression. nih.govahajournals.org |
| p38 MAPK | Inhibition of activation | Blockade of a major inflammatory signaling pathway. nih.govresearchgate.net |
| NF-κB | Inhibition of activation | Prevention of nuclear translocation and binding to gene promoters of inflammatory mediators. nih.gov |
| TAK1 | Proposed Inhibition | Potential upstream blockade of both p38 and NF-κB pathways. nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substrate for Degradation | Breakdown of 5-MTP, particularly under pro-inflammatory conditions. nih.govnih.gov |
| Putative Cell Surface Receptor | Suspected Binding | Initiation of intracellular signaling cascades; receptor not yet identified. ahajournals.org |
Biological Roles and Activities in Experimental Models
Anti-Inflammatory Activities in In Vitro Systems and Animal Models
N-acetyl-5-methoxytryptophan exhibits notable anti-inflammatory effects across a range of experimental settings, from cell culture systems to animal models of systemic inflammation.
Modulation of Macrophage Activation and Effector Functions
The compound has been shown to modulate the activation and function of macrophages, key cells in the inflammatory process. nih.govresearchgate.net Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). frontiersin.org Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger macrophages to release a cascade of inflammatory mediators. frontiersin.orgresearchgate.net
N-acetyl-5-methoxytryptophan has been demonstrated to inhibit the activation of macrophages, thereby reducing the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibitory effect is linked to the suppression of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov By controlling macrophage activation, N-acetyl-5-methoxytryptophan helps to temper the inflammatory response. nih.govresearchgate.net Furthermore, it has been suggested that the compound's anti-inflammatory actions may be partially mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor known to regulate immune responses. nih.gov
Table 1: Effects of N-acetyl-5-methoxytryptophan on Macrophage Function
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Lipopolysaccharide (LPS)-stimulated macrophages | Decreased release of pro-inflammatory cytokines (e.g., IL-6). | nih.gov |
| In vitro macrophage cultures | Inhibition of p38 MAPK and NF-κB signaling pathways. | nih.gov |
| Murine models of inflammation | Reduction in macrophage infiltration at sites of tissue injury. | nih.gov |
Protection of Endothelial Barrier Function and Integrity
The endothelium, a thin layer of cells lining blood vessels, plays a crucial role in regulating inflammation and maintaining vascular homeostasis. Its barrier function, which controls the passage of fluids, solutes, and cells from the blood to the surrounding tissues, is maintained by complex protein structures, most notably vascular endothelial (VE)-cadherin. nih.govplos.org Disruption of this barrier by pro-inflammatory mediators can lead to vascular leakage and inflammation. plos.org
N-acetyl-5-methoxytryptophan has been identified as an endothelial-derived factor that protects the integrity of the endothelial barrier. nih.govnih.gov It achieves this by preventing the degradation of VE-cadherin, thereby counteracting the hyper-permeability induced by inflammatory cytokines. nih.govnih.gov The protective mechanism involves the inhibition of the p38 MAPK signaling pathway. nih.govnih.gov By preserving endothelial barrier function, N-acetyl-5-methoxytryptophan helps to prevent the extravasation of inflammatory cells and mediators into tissues. nih.gov
Attenuation of Systemic Inflammation and Sepsis-like Disorders in Murine Models
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ damage. nih.govnih.gov Animal models, such as those induced by LPS or cecal ligation and puncture (CLP), are used to mimic the complex pathophysiology of human sepsis. nih.gov
In murine models of sepsis-like disorders, administration of N-acetyl-5-methoxytryptophan has been shown to attenuate systemic inflammation. nih.gov By inhibiting macrophage activation and the subsequent release of a storm of pro-inflammatory cytokines, the compound helps to mitigate the excessive inflammatory response that drives the severity of sepsis. researchgate.net This suggests a potential role for N-acetyl-5-methoxytryptophan in controlling the overwhelming inflammation associated with systemic inflammatory response syndrome (SIRS). nih.gov
Anti-Fibrotic Mechanisms in Animal Models
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to the scarring and dysfunction of organs. researchgate.netnih.gov Myofibroblasts, contractile cells that produce large amounts of ECM, are the primary drivers of fibrosis. nih.gov N-acetyl-5-methoxytryptophan has demonstrated significant anti-fibrotic effects in various animal models of organ fibrosis. nih.govresearchgate.net
Organ-Specific Fibrosis Attenuation (e.g., Renal, Cardiac, Hepatic, Pulmonary Fibrosis)
Recent studies have highlighted the efficacy of N-acetyl-5-methoxytryptophan in reducing fibrosis in several vital organs.
Renal Fibrosis: In a murine model of unilateral ureteral obstruction (UUO), a well-established method for inducing renal interstitial fibrosis, N-acetyl-5-methoxytryptophan treatment attenuated the development of fibrosis. nih.govnih.gov The compound was found to block toll-like receptor 2 (TLR2) and transforming growth factor-beta (TGF-β) signaling pathways, both of which are crucial in the pathogenesis of renal fibrosis. nih.gov
Cardiac Fibrosis: Following a myocardial infarction, the heart undergoes a remodeling process that often involves significant fibrosis, leading to impaired cardiac function. nih.gov N-acetyl-5-methoxytryptophan has been reported to protect against post-infarct cardiac fibrosis by reducing early reactive oxygen species (ROS) accumulation, apoptosis, and macrophage recruitment. nih.gov
Hepatic Fibrosis: In a mouse model of carbon tetrachloride (CCl4)-induced liver cirrhosis, N-acetyl-5-methoxytryptophan administration was effective in reducing the number of α-smooth muscle actin (α-SMA)-expressing cells, a marker of myofibroblasts, and attenuating liver fibrosis. nih.gov
Pulmonary Fibrosis: In a bleomycin-induced model of pulmonary fibrosis, N-acetyl-5-methoxytryptophan improved lung function and reduced collagen deposition and the accumulation of myofibroblasts. researchgate.net The anti-fibrotic effect in the lungs was associated with the downregulation of the TGF-β/SMAD3 and PI3K/AKT signaling pathways. researchgate.net
Table 2: Anti-Fibrotic Effects of N-acetyl-5-methoxytryptophan in Animal Models
| Organ | Model | Key Findings | Reference |
|---|---|---|---|
| Kidney | Unilateral Ureteral Obstruction (UUO) | Attenuated renal interstitial fibrosis by blocking TLR2 and TGF-β signaling. | nih.gov |
| Heart | Myocardial Infarction | Reduced post-infarct cardiac fibrosis. | nih.gov |
| Liver | Carbon Tetrachloride (CCl4)-induced cirrhosis | Decreased α-SMA expressing cells and attenuated fibrosis. | nih.gov |
| Lung | Bleomycin-induced fibrosis | Improved lung function and reduced collagen deposition. | researchgate.net |
Inhibition of Fibroblast and Myofibroblast Differentiation
A key cellular event in the development of fibrosis is the differentiation of fibroblasts into myofibroblasts. nih.govresearchgate.net This transition is primarily driven by the pro-fibrotic cytokine TGF-β. nih.gov Myofibroblasts are characterized by the expression of α-SMA and their high capacity for ECM protein synthesis. researchgate.netnih.gov
N-acetyl-5-methoxytryptophan exerts its anti-fibrotic effects, in part, by directly inhibiting the differentiation of fibroblasts into myofibroblasts. dntb.gov.uanih.gov In vitro studies have shown that the compound can block the TGF-β-induced transformation of fibroblasts. nih.gov This inhibition is mediated through the disruption of key signaling pathways, including the canonical TGF-β/SMAD3 pathway. nih.gov By preventing the formation of myofibroblasts, N-acetyl-5-methoxytryptophan effectively curtails the primary source of excessive ECM deposition in fibrotic diseases. nih.govresearchgate.net
Promotion of Extracellular Matrix (ECM) Clearance by Macrophages
The tryptophan metabolite, 5-methoxytryptophan (B613034) (5-MTP), has been identified as a key factor in modulating macrophage function, particularly in the context of tissue repair and homeostasis. Macrophages, specifically the anti-inflammatory M2-like phenotype, are instrumental in scavenging and clearing components of the extracellular matrix (ECM). nih.gov An excess accumulation of ECM can lead to fibrosis, a condition where insufficient clearance by macrophages is a contributing factor. nih.gov
Research has shown that 5-MTP, a metabolite produced by fibroblasts and epithelial cells, can influence the behavior of human peripheral blood monocyte-derived macrophages. nih.govnih.gov Studies using microscopy and functional assays have demonstrated that 5-MTP promotes the uptake of collagen, a primary component of the ECM, by these anti-inflammatory macrophages. nih.govresearchgate.net This process is linked to metabolic changes within the macrophages, including an increase in glucose import. nih.gov By enhancing the capacity of macrophages to endocytose collagen, 5-MTP supports the clearance of excess ECM, highlighting its potential as a fibrosis-protective agent. nih.govnih.gov This effect is observed in the absence of pathogenic stimuli, as the presence of such stimuli can lead to the degradation of 5-MTP by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Anti-Oncogenic Activities in Cell Culture and Xenograft Models
Regulation of Cell Proliferation and Apoptosis
The compound 5-methoxytryptophan (5-MTP) has demonstrated significant anti-cancer properties by directly influencing the fundamental processes of cell proliferation and programmed cell death, or apoptosis. In studies involving colorectal cancer (CRC) cells, 5-MTP was found to inhibit cell proliferation while simultaneously promoting apoptosis and cell cycle arrest. nih.gov This dual action is crucial for halting the uncontrolled growth characteristic of cancer. The mechanism behind this appears to involve the PI3K/Akt/FoxO3a signaling pathway, a critical regulator of cell proliferation and differentiation. nih.gov Research has indicated that combining 5-MTP with an inhibitor of this pathway significantly enhances the pro-apoptotic and anti-proliferative effects compared to using 5-MTP alone. nih.gov
In a different context, N-acetyl-L-tryptophan (NAT) has been studied for its ability to regulate apoptosis in non-cancerous cells, specifically murine macrophages. In this model, NAT exhibited a protective role, ameliorating radiation-induced cell death by inhibiting apoptosis and stabilizing mitochondrial function. nih.gov
Table 1: Effects of Tryptophan Metabolites on Cell Proliferation and Apoptosis
| Compound | Cell Type | Effect | Key Findings |
|---|---|---|---|
| 5-Methoxytryptophan (5-MTP) | Colorectal Cancer Cells | Anti-proliferative, Pro-apoptotic | Promotes apoptosis and cell cycle arrest; effects are enhanced when combined with a PI3K/Akt/FoxO3a inhibitor. nih.gov |
| N-acetyl-L-tryptophan (NAT) | Murine Macrophages (J774A.1) | Anti-apoptotic | Protects against gamma radiation-induced apoptosis. nih.gov |
Inhibition of Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)
A critical step in cancer metastasis is the acquisition of migratory and invasive capabilities by tumor cells, often through a process known as the epithelial-mesenchymal transition (EMT). The tryptophan metabolite 5-methoxytryptophan (5-MTP) has been shown to be a potent inhibitor of these processes. nih.govresearchgate.net Research demonstrates that 5-MTP can prevent the changes associated with EMT in A549 lung cancer cells. nih.gov Specifically, it counteracts the transforming growth factor-beta 1 (TGF-β1)-induced decrease in E-cadherin (an epithelial marker) and the increase in mesenchymal markers like Snail, N-cadherin, and vimentin (B1176767). nih.gov
Further studies have elucidated that the anti-EMT effects of 5-MTP are mediated through the inhibition of the p38 MAPK and NF-κB signaling pathways. nih.gov Additionally, 5-MTP has been found to suppress the expression of cyclooxygenase-2 (COX-2), which is linked to cancer cell migration and metastasis. nih.gov The compound also reduces the activity of matrix metalloproteinase 9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating cell invasion. nih.gov These findings have been observed in various cancer models, including oral cancer, where 5-MTP reduced invasion and metastasis both in vitro and in vivo. nih.gov
Table 2: Inhibition of EMT and Cell Motility by 5-Methoxytryptophan (5-MTP)
| Cancer Model | Key Molecular Targets/Pathways | Observed Effects |
|---|---|---|
| A549 Lung Cancer Cells | TGF-β1, E-cadherin, Snail, N-cadherin, Vimentin, MMP-9, p38 MAPK, NF-κB | Prevents EMT, reduces migration and invasion. nih.gov |
| General Cancer Models | Cyclooxygenase-2 (COX-2) | Inhibits EMT, cancer cell migration, and metastasis. nih.gov |
| Oral Cancer Models | Not specified | Reduces invasion and metastasis. nih.gov |
Suppression of Tumor Growth and Metastasis in Xenograft Murine Models
The anti-cancer activities of 5-methoxytryptophan (5-MTP) observed in cell cultures have been validated in preclinical animal models. In a murine xenograft model using A549 lung cancer cells, the administration of 5-MTP led to a significant reduction in tumor growth, with some studies reporting a decrease of up to 50% compared to the control group. nih.gov Furthermore, treatment with 5-MTP was associated with a decrease in metastasis, which correlated with reduced levels of the mesenchymal marker vimentin in the tumor tissue. nih.gov
In another study using a Lewis Lung Carcinoma (LLC) mouse model, the combination of 5-MTP with the standard chemotherapy drug sorafenib (B1663141) resulted in a more pronounced reduction in both tumor growth and metastasis compared to sorafenib treatment alone. nih.gov These in vivo studies underscore the potential of 5-MTP as a therapeutic agent for suppressing primary tumor progression and metastatic spread. nih.govnih.gov
Table 3: In Vivo Anti-Tumor Effects of 5-Methoxytryptophan (5-MTP) in Xenograft Models
| Xenograft Model | Treatment | Outcome |
|---|---|---|
| A549 Lung Cancer | 5-MTP | Significant reduction in tumor growth and metastasis. nih.govnih.gov |
| Lewis Lung Carcinoma | 5-MTP in combination with Sorafenib | Enhanced reduction of tumor growth and metastasis compared to Sorafenib alone. nih.gov |
Antioxidant and Redox Homeostasis Regulation
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Tryptophan metabolites have demonstrated notable antioxidant properties, primarily through their ability to manage oxidative stress. 5-methoxytryptophan (5-MTP) has been found to attenuate the formation of reactive oxygen species (ROS). nih.gov This activity is believed to contribute to its ability to suppress inflammation-induced cancer cell growth. nih.gov In studies on macrophages, 5-MTP was shown to protect mitochondrial membranes from oxidation, indicating a role in maintaining cellular redox balance. nih.govnih.gov
Similarly, N-acetyl-L-tryptophan (NAT) has shown significant efficacy in reducing ROS levels. nih.gov In studies investigating its radioprotective potential, NAT pretreatment in murine macrophages led to a significant decrease in ROS and mitochondrial superoxide (B77818) levels, which in turn protected the cells from radiation-induced damage and death. nih.gov While direct scavenging of a wide array of specific ROS and RNS by these particular tryptophan metabolites requires more extensive research, the existing evidence points to their significant role in regulating redox homeostasis by mitigating oxidative stress.
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Tryptophan, N-acetyl-5-methoxy- | Melatonin (B1676174) |
| 5-methoxytryptophan | 5-MTP |
| N-acetyl-L-tryptophan | NAT |
| Transforming growth factor-beta 1 | TGF-β1 |
| Indoleamine 2,3-dioxygenase 1 | IDO1 |
| Cyclooxygenase-2 | COX-2 |
| Matrix metalloproteinase 9 | MMP-9 |
| Sorafenib | - |
| N-acetylcysteine | NAC |
| Sulfasalazine | - |
Modulation of Endogenous Antioxidant Enzyme Systems
N-acetyl-5-methoxytryptamine, also known as melatonin, plays a significant role in the regulation of endogenous antioxidant enzyme systems, which constitute the primary cellular defense against reactive oxygen species (ROS). uthscsa.edunih.gov Its influence extends to modulating both the activity and the gene expression of key antioxidant enzymes, thereby bolstering the cell's capacity to neutralize oxidative threats. uthscsa.eduuniovi.es This modulation is a crucial aspect of its indirect antioxidant properties, complementing its ability to directly scavenge free radicals. nih.govresearchgate.net The compound and its metabolites, such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N-acetyl-5-methoxykynuramine (AMK), can positively regulate these protective enzymes. nih.gov The mechanisms underlying this regulation are complex and can involve receptor-mediated pathways that influence gene transcription and mRNA stability. nih.govresearchgate.net
Research across various experimental models has demonstrated that N-acetyl-5-methoxytryptamine can stimulate the expression and activity of several vital antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov The effects can vary depending on the tissue, species, and experimental conditions. nih.gov For instance, in neuronal cell lines, physiological concentrations of N-acetyl-5-methoxytryptamine have been shown to increase the mRNA levels for SOD and GPx. nih.gov Similarly, studies in animal models have consistently found that administration of this indoleamine enhances the activity of these enzymes in various tissues, particularly under conditions of oxidative stress. nih.govnih.gov
Superoxide Dismutase (SOD)
Superoxide dismutase is a primary antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. N-acetyl-5-methoxytryptamine has been shown to upregulate both the activity and gene expression of SOD in numerous experimental settings. In neuronal cell lines, it increases the mRNA levels for both copper-zinc SOD (CuZnSOD) and manganese SOD (MnSOD). nih.gov Animal studies corroborate these findings, showing that treatment with N-acetyl-5-methoxytryptamine leads to increased SOD activity in tissues like the optic nerve and brain, protecting against oxidative damage. uniovi.esnih.gov For example, in a rat model of 5-fluorouracil-induced optic nerve damage, N-acetyl-5-methoxytryptamine treatment prevented the decrease in SOD activity. nih.gov In plant models, such as maize under heat stress, it has also been found to enhance SOD activity by upregulating the expression of related genes. mdpi.com
Catalase (CAT)
Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical step in detoxifying ROS. N-acetyl-5-methoxytryptamine has been observed to modulate CAT activity, although the effects can be tissue- and species-dependent. nih.gov In several animal studies, it was found to increase catalase activity, contributing to its protective effects against oxidative stress. nih.gov For instance, in rats subjected to optic nerve damage, N-acetyl-5-methoxytryptamine administration prevented the decline in CAT activity. nih.gov In non-conventional yeast species, the presence of N-acetyl-5-methoxytryptamine was shown to slightly increase catalase activity, which contributed to lower ROS accumulation and lipid peroxidation when cells were exposed to hydrogen peroxide. nih.gov Similarly, in maize seedlings under heat stress, it was shown to boost CAT activity. mdpi.com
Glutathione Peroxidase (GPx) and Glutathione Reductase (GR)
The glutathione system, particularly the enzymes glutathione peroxidase and glutathione reductase, is fundamental for cellular antioxidant defense. GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while GR regenerates the reduced form of glutathione. N-acetyl-5-methoxytryptamine consistently demonstrates a stimulatory effect on this system. It has been shown to increase the gene expression and activity of GPx in various models. uthscsa.edunih.gov In two neuronal cell lines, it increased GPx mRNA levels and enhanced the stability of the mRNA. nih.gov In a study on senescent-prone mice, N-acetyl-5-methoxytryptamine administration prevented the age-related decline in both GPx and glutathione reductase (GRd) activity in lung mitochondria. researchgate.net However, in a study involving adriamycin-induced toxicity in rats, N-acetyl-5-methoxytryptamine did not appear to change the altered GPx activity in serum or erythrocytes. researchgate.netendocrine-abstracts.org
Research Findings on the Modulation of Antioxidant Enzymes by N-acetyl-5-methoxytryptamine
Advanced Analytical Methodologies for N Acetyl 5 Methoxytryptophan Research
Chromatographic and Spectrometric Techniques for Quantification
Chromatographic and spectrometric methods are at the forefront of N-acetyl-5-methoxytryptophan analysis, offering high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and widely used technique for the determination of tryptophan metabolites, including N-acetyl-5-methoxytryptophan. This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a high degree of selectivity and sensitivity.
In metabolomic studies, LC-MS/MS, a tandem mass spectrometry approach, is frequently employed for the simultaneous quantification of multiple tryptophan metabolites. For instance, a multicomponent analytical method was developed to measure 14 compounds related to tryptophan biotransformation pathways in plant matrices. mdpi.com The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the specific detection and quantification of analytes by monitoring a specific precursor ion to product ion transition. mdpi.com This enhances the specificity of the analysis, which is critical when dealing with complex samples. mdpi.com
The development of LC-MS/MS methods often involves careful optimization of several parameters, including the choice of internal standards for different compound classes such as amino acids and N-acetyl indoleamines. mdpi.com Furthermore, the method's performance is rigorously evaluated by assessing parameters like specificity, precision, accuracy, linearity, limit of detection (LoD), and limit of quantification (LoQ). mdpi.com For example, one method reported LoD and LoQ ranges of 0.96 to 24.48 nmol/L and 3.42 to 244.82 nmol/L, respectively, for various tryptophan metabolites. nih.gov
Recent applications of LC-MS/MS have been successful in analyzing biological samples from both animal models and human subjects. One study utilized this technique to measure tryptophan metabolites in the serum and brain tissues of mice, revealing significant changes in response to chronic mild stress. nih.gov Another study developed and validated an LC-MS/MS method to quantify five tryptophan metabolites in the serum of pregnant women, demonstrating its utility in clinical research. nih.gov
| Parameter | Description | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Key Advantages | High sensitivity, high specificity, simultaneous quantification of multiple analytes. | mdpi.comnih.gov |
| Internal Standards | Utilized to improve accuracy and precision. | mdpi.com |
| Validation Parameters | Specificity, precision, accuracy, linearity, LoD, LoQ. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is another robust method for quantifying tryptophan and its metabolites, leveraging their intrinsic fluorescent properties. nih.gov This technique offers excellent sensitivity and is particularly useful for compounds that naturally fluoresce, eliminating the need for derivatization.
The optimization of HPLC with fluorescence detection involves selecting appropriate excitation and emission wavelengths to maximize the signal of the target analyte while minimizing background interference. nih.gov For instance, in the analysis of tryptophan and its major metabolites, a multi-wavelength fluorescence detector can be optimized for the concurrent detection of several compounds within a single chromatographic run. nih.gov
This method has been successfully applied to determine the levels of tryptophan and its metabolites in various biological samples, including brain tissue and amniotic fluid. nih.gov The identity of the peaks corresponding to the analytes of interest is often confirmed using a photodiode array (PDA) detector for UV-Vis spectral patterns and mass spectrometry. nih.gov A study reported the development of an HPLC method with fluorescence detection for the determination of 5-methoxytryptophan (B613034) (MeOTRP) in human plasma after solid-phase extraction (SPE). nih.gov This method confirmed the identity of the MeOTRP peak through chromatographic, voltammetric, and fluorometric characterization. nih.gov
The sensitivity of HPLC with fluorescence detection is a significant advantage. For example, a method for measuring 5-hydroxytryptamine (serotonin) in planarians had a detection limit of 0.35 ng, which was below the amount present in a single animal. nih.gov
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.govnih.gov |
| Principle | Utilizes the intrinsic fluorescence of tryptophan and its metabolites. | nih.gov |
| Detection | Multi-wavelength fluorescence detector for simultaneous analysis. | nih.gov |
| Sample Preparation | Often involves solid-phase extraction (SPE). | nih.gov |
| Key Advantages | High sensitivity, no need for derivatization for fluorescent compounds. | nih.govnih.gov |
Immunoassays and Biochemical Detection Methods (e.g., Enzyme-Linked Immunosorbent Assays)
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), provide a high-throughput and sensitive method for the quantification of specific molecules like 5-methoxytryptophan (5-MPT). afgsci.comafgsci.com These assays are based on the principle of antigen-antibody recognition.
A typical quantitative ELISA for 5-MPT involves a microtiter plate pre-coated with an antibody specific to 5-methoxytryptophan. afgsci.com When standards or samples are added to the wells, the 5-MPT present binds to the antibody. afgsci.com Subsequently, a horseradish peroxidase (HRP)-conjugated antibody specific for 5-MPT is added, forming a complex. afgsci.comafgsci.com After a washing step to remove unbound components, a substrate solution (like TMB) is added. afgsci.com The enzyme catalyzes a color change, which is proportional to the amount of 5-MPT in the sample. afgsci.com The optical density is then measured spectrophotometrically, and the concentration of 5-MPT is determined by comparison to a standard curve. afgsci.com
Commercially available ELISA kits for human 5-methoxytryptophan report sensitivities in the range of 11 nmol/L and detection ranges from approximately 77 nmol/L to 2500 nmol/L. thomassci.comemelcabio.com These kits can be used with various biological samples, including serum, plasma, and tissue homogenates. afgsci.com However, it is important to note that some studies have highlighted discrepancies between ELISA results and those obtained by other methods like HPLC. One study found that ELISA-reported levels of 5-methoxytryptophan in human plasma were 20 to 100 times higher than those determined by a validated HPLC method. nih.gov This suggests that while ELISAs are valuable for high-throughput screening, confirmation with a more specific method like LC-MS or HPLC may be necessary for definitive quantification.
Antibody specificity is a critical factor in the reliability of immunoassays. Competition experiments using ELISA can be performed to assess the cross-reactivity of the antibody with other related compounds. atsbio.com
| Parameter | Description | Source |
| Technique | Enzyme-Linked Immunosorbent Assay (ELISA) | afgsci.comafgsci.com |
| Principle | Quantitative immunoassay based on antigen-antibody binding. | afgsci.com |
| Detection | Colorimetric, measured by a spectrophotometer. | afgsci.com |
| Sensitivity | Reported as low as 11 nmol/L. | thomassci.comemelcabio.com |
| Sample Types | Serum, plasma, tissue homogenates. | afgsci.com |
| Consideration | Potential for discrepancy with other quantification methods. | nih.gov |
Application of Metabolomic Profiling in Biological Research
Metabolomic profiling has emerged as a powerful approach to comprehensively study the role of tryptophan metabolism, including N-acetyl-5-methoxytryptophan, in various biological and disease states. mdpi.comnih.govfrontiersin.org This systems-level approach allows for the simultaneous measurement of a large number of metabolites in a biological sample, providing a snapshot of the metabolic state.
Untargeted metabolomics is often used in the discovery phase of research to identify potential biomarkers. For instance, untargeted metabolomic profiling of plasma from patients with Kawasaki disease revealed significant alterations in the tryptophan metabolic pathway. frontiersin.org This was followed by targeted metabolomics using LC-MS/MS to quantify specific metabolites like tryptophan, kynurenine (B1673888), indole (B1671886) acetic acid, and kynurenic acid, confirming the initial findings. frontiersin.org
Metabolomics has been instrumental in identifying 5-methoxytryptophan (5-MTP) as a potential biomarker for several conditions. Studies have shown that serum 5-MTP levels are reduced in sepsis and chronic kidney disease, suggesting its potential as a diagnostic or theranostic marker. nih.gov Furthermore, metabolomic analysis was used to discover 5-MTP as a factor that suppresses COX-2 expression. ahajournals.org
The application of metabolomics extends to understanding the broader impact of the gut microbiome on host metabolism. The gut microbiome's catabolism of dietary tryptophan produces various biologically active molecules that can influence host immunity and inflammation. nih.gov
Advanced analytical platforms, such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS), are employed in metabolomic workflows to achieve high throughput and reproducibility with small sample volumes. nih.gov The data generated from these analyses are often complex, necessitating the use of sophisticated data processing software and machine learning algorithms to identify significant patterns and potential biomarkers. nih.govfrontiersin.org
| Application | Key Findings | Techniques Used | Source |
| Kawasaki Disease | Altered tryptophan metabolism identified. | Untargeted and Targeted Metabolomics (LC-MS/MS) | frontiersin.org |
| Sepsis & Kidney Disease | 5-MTP identified as a potential biomarker. | Metabolomic Analysis | nih.gov |
| Inflammation Research | 5-MTP discovered as a COX-2 suppressing factor. | Comparative Metabolomics | ahajournals.org |
| Systemic Lupus Erythematosus | Tryptophan identified as a potential biomarker. | UPLC-HRMS, Machine Learning | nih.gov |
| Plant Metabolomics | Profiling of tryptophan-related metabolites in healthy plant foods. | LC-MS/MS | mdpi.com |
Synthetic Strategies and Chemical Derivatization for Research Applications
Laboratory-Scale Chemical Synthesis Routes
The laboratory synthesis of N-acetyl-5-methoxytryptamine has been approached through various multi-step chemical routes, often starting from readily available indole (B1671886) or phenylhydrazine (B124118) precursors.
Another established method for creating the core indole structure is the Japp-Klingemann reaction, which has been utilized for an industrially feasible synthesis of melatonin (B1676174). researchgate.net A different total synthesis route begins with potassium phthalimide (B116566) and dibromopropane (B1216051) to form 3-bromopropyl-phthalimide. google.com This is followed by reactions with acetoacetic ester and diazo-p-anisidine to eventually yield 2-carboxy-ethyl-3-(2-phthalimido-ethyl)-5-methoxy-indole, a key precursor to 5-methoxytryptamine (B125070) after hydrolysis and decarboxylation. google.com
A more direct, one-pot synthesis has also been developed. This method treats 4-methoxyphenylhydrazine hydrochloride with acetic anhydride (B1165640) and 4-aminobutyraldehyde dimethylacetal in a mixed solvent system of acetic acid, ethanol, and water. sci-hub.se This approach is noted for its simplicity and efficiency, avoiding more complex, multi-step procedures that use costly reagents. sci-hub.se
| Synthesis Route | Starting Materials | Key Intermediates/Reactions | Reference |
| Acetylation/Methylation | 5-Hydroxytryptamine hydrochloride, Acetyl chloride, Dimethyl sulfate (B86663) | N-acetyl-5-hydroxytryptamine | google.com |
| Japp-Klingemann based | (Not specified) | Japp-Klingemann reaction to form the indole skeleton | researchgate.net |
| Total Synthesis | Potassium phthalimide, Dibromopropane, Acetoacetic ester, Diazo-p-anisidine | 2-carboxy-ethyl-3-(2-phthalimido-ethyl)-5-methoxy-indole | google.com |
| One-Pot Fischer Indole | 4-Methoxyphenylhydrazine hydrochloride, 4-Aminobutyraldehyde dimethylacetal, Acetic anhydride | Fischer Indole Synthesis | sci-hub.se |
Enzymatic Synthesis and Methods for Enantiomeric Resolution
The biosynthesis of 5-methoxyindole (B15748) metabolites of L-tryptophan provides a blueprint for enzymatic synthesis strategies. In nature, the pathway to melatonin (N-acetyl-5-methoxytryptamine) involves a series of precisely controlled enzyme-catalyzed reactions. ontosight.ai The pathway begins with the amino acid L-tryptophan, which is first hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP). ontosight.ai This is followed by a decarboxylation step to produce 5-hydroxytryptamine (serotonin). ontosight.ai
From serotonin (B10506), two key enzymatic steps lead to melatonin. First, arylalkylamine N-acetyltransferase (AA-NAT) catalyzes the transfer of an acetyl group to serotonin, forming N-acetylserotonin. nih.gov Subsequently, hydroxyindole-O-methyltransferase (HIOMT) methylates the 5-hydroxy group of N-acetylserotonin to produce the final product, N-acetyl-5-methoxytryptamine. nih.gov These enzymes represent valuable biocatalytic tools for developing in vitro or whole-cell synthesis systems. Since the synthesis begins with the L-enantiomer of tryptophan, the enzymatic pathway is inherently stereospecific, negating the need for subsequent enantiomeric resolution of the final product, which is achiral.
Interestingly, the related compound 5-methoxytryptophan (B613034) (5-MTP) is produced in mesenchymal cells from 5-HTP, indicating an alternative enzymatic conversion pathway. nih.gov Studies have shown that adding 5-HTP to fibroblast cultures enhances the production of 5-MTP, suggesting that 5-HTP is a direct precursor. nih.gov
| Enzyme | Reaction Catalyzed | Substrate | Product | Reference |
| Tryptophan Hydroxylase | Hydroxylation | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | ontosight.ai |
| Aromatic L-amino acid decarboxylase | Decarboxylation | 5-Hydroxytryptophan (5-HTP) | 5-Hydroxytryptamine (Serotonin) | ontosight.ai |
| Arylalkylamine N-acetyltransferase (AA-NAT) | N-acetylation | 5-Hydroxytryptamine (Serotonin) | N-acetylserotonin | nih.gov |
| Hydroxyindole-O-methyltransferase (HIOMT) | O-methylation | N-acetylserotonin | N-acetyl-5-methoxytryptamine | nih.gov |
Design and Synthesis of N-acetyl-5-methoxytryptophan Analogs for Mechanistic Investigations
The 5-methoxyindole metabolites of tryptophan, including 5-MTP and melatonin, are considered valuable lead compounds for the development of new therapeutic agents, particularly for anti-inflammatory and cancer chemopreventive applications. nih.gov The design and synthesis of analogs of these parent compounds are critical for conducting mechanistic investigations, establishing structure-activity relationships (SAR), and optimizing pharmacological properties.
Research has focused on understanding how these compounds regulate the expression of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and tumorigenesis. nih.gov Melatonin itself is catabolized into several compounds, which can be considered naturally occurring analogs. These include N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK), both of which have been reported to inhibit COX-2 expression. nih.gov The synthesis and study of these and other synthetic analogs allow researchers to probe the specific molecular features responsible for their biological activity. For example, modifying the N-acetyl group or the 5-methoxy group on the indole ring can reveal their importance for receptor binding or enzyme inhibition.
Enzyme Engineering Strategies for Biosynthetic Enhancement
To improve the efficiency of producing N-acetyl-5-methoxytryptophan and its derivatives, researchers have turned to enzyme and pathway engineering. nih.gov This approach aims to enhance the catalytic activity of key enzymes and optimize metabolic flux within a host organism, such as E. coli. nih.govnih.gov
A significant target for engineering is the initial hydroxylation step, which is often a rate-limiting reaction in the biosynthetic pathway. One study focused on engineering aromatic amino acid hydroxylase from Cupriavidus taiwanensis (CtAAAH) to improve its efficiency in converting tryptophan to 5-hydroxytryptophan (5-HTP), a crucial precursor. nih.gov Using computational, structure-based approaches, researchers identified key residues that determine substrate preference. nih.gov By introducing specific mutations, they were able to shift the enzyme's preference away from phenylalanine and significantly increase its activity towards tryptophan. nih.gov The engineered enzyme CtAAAH-W192F, when integrated into an E. coli strain also engineered with a tetrahydrobiopterin (B1682763) (BH4) regeneration pathway, was capable of producing 2.5 mM of 5-HTP in 24 hours. nih.gov Such strategies demonstrate the potential of protein engineering to create highly efficient and specific biocatalysts for the synthesis of valuable biochemicals derived from tryptophan. nih.gov
| Engineered Enzyme Variant | Mutation | Effect | Reference |
| CtAAAH-W192F | Tryptophan at position 192 replaced with Phenylalanine | Decreased preference for phenylalanine, increased tryptophan synthesis activity | nih.gov |
Theoretical and Computational Investigations of N Acetyl 5 Methoxytryptophan
Quantum Chemical Calculations on Reactivity and Structure-Activity Relationships
There is a notable lack of published research applying quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, or structure-activity relationships of N-acetyl-5-methoxytryptophan. While extensive quantum chemical calculations have been performed on melatonin (B1676174) to understand its antioxidant properties and conformational preferences, similar analyses for its precursor, N-acetyl-5-methoxytryptophan, are not present in the available literature. Therefore, it is not possible to provide data on calculated properties such as orbital energies, electrostatic potentials, or reactivity descriptors for this specific molecule.
Simulation of Biological Interactions and Conformational Analysis
No molecular dynamics or other simulation studies detailing the biological interactions or conformational landscape of N-acetyl-5-methoxytryptophan could be identified. The conformational analysis of the ethylamido side chain of melatonin has been a subject of interest in determining its bioactive conformation, but similar in-depth simulations for N-acetyl-5-methoxytryptophan are absent from the scientific record. As a result, there is no data to present on the conformational dynamics or interaction profiles of this compound within a biological environment.
Future Research Avenues and Methodological Advancements
Comprehensive Elucidation of Undiscovered Receptors and Cellular Binding Partners
While the canonical membrane-bound receptors for N-acetyl-5-methoxytryptophan are well-established, a growing body of evidence suggests the existence of additional, undiscovered receptors and cellular binding partners that mediate its broad spectrum of effects. The compound's ability to modulate physiological processes in the absence of its known receptors points to non-receptor-mediated pathways or interactions with novel protein targets. Future research will focus on identifying these elusive partners to construct a complete picture of its mechanism of action.
Advanced proteomic techniques will be central to this endeavor. Approaches such as affinity chromatography-mass spectrometry, where a derivative of N-acetyl-5-methoxytryptophan is used as bait to "pull down" interacting proteins from cell or tissue lysates, can identify novel binding partners. Furthermore, computational modeling and molecular docking studies can predict potential interactions with a wide array of cellular proteins, including enzymes, ion channels, and transcription factors. Identifying these partners is crucial for understanding its direct, non-receptor-mediated antioxidant activities and its influence on mitochondrial function. mdpi.com For instance, studies have shown that N-acetyl-5-methoxytryptophan and its metabolites can act as powerful free radical scavengers, a function that may involve direct interactions with intracellular molecules rather than classical receptor signaling. nih.gov
Advanced Systems Biology Approaches to Peripheral Tryptophan Metabolism
The synthesis of N-acetyl-5-methoxytryptophan is intrinsically linked to the broader metabolic network of its precursor, tryptophan. The fate of tryptophan is a critical determinant of its availability for conversion into serotonin (B10506) and subsequently N-acetyl-5-methoxytryptophan. Over 95% of dietary tryptophan is catabolized through the kynurenine (B1673888) pathway, with the remainder being used for protein synthesis or the methoxyindole pathway that produces N-acetyl-5-methoxytryptophan. mdpi.com This intricate balance is subject to complex, tissue-specific regulation.
Advanced systems biology is emerging as a powerful tool to unravel the complexities of peripheral tryptophan metabolism. nih.gov By integrating large-scale datasets, including transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive kinetic models of the tryptophan metabolic network. nih.govnih.gov These models allow for the simulation of metabolic fluxes under various physiological and pathological conditions. For example, systemic analysis of transcriptome data from resources like the Genotype-Tissue Expression (GTEx) database can reveal how the expression of key enzymes in the tryptophan pathway varies across different human tissues, providing insights into tissue-specific metabolic regulation. nih.govresearchgate.net Such approaches have already highlighted the significant impact of the kynurenine pathway in the liver on the availability of tryptophan for the synthesis of neuroactive compounds in the brain. nih.govnih.gov Future systems biology studies will likely incorporate data on gut microbiota, which heavily influence tryptophan metabolism, to create even more predictive models of health and disease. mdpi.comnih.gov
Development of Novel Research Tools and Probes for Targeted Studies
Progress in understanding the subcellular actions of N-acetyl-5-methoxytryptophan is often limited by the available research tools. The development of novel chemical probes and analytical methods is a priority for enabling more precise and targeted investigations.
Key areas for development include:
High-Sensitivity Analytical Methods: While methods like HPLC-MS/MS have been developed for the sensitive quantification of N-acetyl-5-methoxytryptophan and its metabolites, there is a continuous need for improvement to detect minute concentrations in specific cellular compartments or microenvironments. nih.gov Novel electrochemical sensors, such as those based on nanopalladium composites, offer promising avenues for rapid and sensitive detection in various samples. researchgate.net
Fluorescent Probes: The design and synthesis of fluorescently tagged N-acetyl-5-methoxytryptophan analogues that retain biological activity would be a significant breakthrough. Such probes would allow for real-time visualization of the compound's uptake, subcellular localization, and trafficking within living cells, providing unprecedented insights into its sites of action.
Photoaffinity Labels: These are powerful tools for identifying protein binding partners. A photoactivatable derivative of N-acetyl-5-methoxytryptophan could be used to form covalent bonds with nearby interacting proteins upon light exposure, allowing for their subsequent identification by mass spectrometry.
Specific Antisera: The generation of highly specific antibodies for use in techniques like radioimmunoassay (RIA) and immunohistochemistry continues to be important. nih.gov Coupling N-acetyl-5-methoxytryptophan at its N-acetyl position has been shown to produce antisera with high specificity, crucial for distinguishing it from other related indoleamines. nih.gov
The table below summarizes some of the advanced analytical techniques being developed and applied for the study of N-acetyl-5-methoxytryptophan.
| Analytical Technique | Principle | Application | Detection Limit Example |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. nih.gov | Quantification of N-acetyl-5-methoxytryptophan and its metabolites in biological fluids. nih.gov | 1.05 pg/ml nih.gov |
| Electrochemical Sensor | Measures changes in electrical properties upon binding of the target molecule. researchgate.net | Quantitative estimation in pharmaceutical formulations and biological samples like urine. researchgate.net | 0.09 µM researchgate.net |
| Spectrofluorimetry | Measures fluorescence intensity at specific excitation and emission wavelengths. researchgate.net | Determination of content in food products and other biological materials. researchgate.net | 0.0036 µg/mL researchgate.net |
| Radioimmunoassay (RIA) | Competitive immunoassay using a radioactively labeled antigen. nih.gov | Measurement in plasma, serum, and urine after extraction. researchgate.netresearchgate.net | 18 fmol/ml researchgate.netresearchgate.net |
Further Exploration of Tissue-Specific and Isoform-Specific Functions of Related Enzymes
The synthesis of N-acetyl-5-methoxytryptophan from tryptophan involves a multi-step enzymatic pathway. The enzymes involved, particularly tryptophan hydroxylase (TPH) and arylalkylamine N-acetyltransferase (AANAT), exhibit tissue-specific expression and possess distinct isoforms, which has profound implications for the regulation of N-acetyl-5-methoxytryptophan production.
Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the synthesis of serotonin, the immediate precursor to N-acetyl-5-methoxytryptophan. It exists in two isoforms:
TPH1: Predominantly found in peripheral tissues like the gut and pineal gland. uniprot.org
TPH2: The primary isoform in the central nervous system. uniprot.org
Despite high sequence identity, these isoforms have different kinetic properties. For instance, TPH1 exhibits substrate inhibition by tryptophan, a characteristic not seen in TPH2. uniprot.org Future research will delve deeper into the structural and regulatory differences between these isoforms to understand how serotonin and, consequently, N-acetyl-5-methoxytryptophan synthesis is differentially controlled in the brain versus the periphery.
Arylalkylamine N-acetyltransferase (AANAT): This enzyme, often called the "timezyme," catalyzes the acetylation of serotonin, a key regulatory step in N-acetyl-5-methoxytryptophan synthesis. Its activity is tightly controlled by circadian rhythms. The tissue-specific expression patterns and regulatory mechanisms of AANAT are not fully understood. Exploring how AANAT expression and activity are regulated in different tissues, such as the skin and immune cells where N-acetyl-5-methoxytryptophan is also synthesized, will be a critical area of investigation.
The table below outlines the key enzymes in the N-acetyl-5-methoxytryptophan synthesis pathway and their significance for future research.
| Enzyme | Function | Isoforms/Significance | Future Research Focus |
| Tryptophan Hydroxylase (TPH) | Catalyzes the initial, rate-limiting step in serotonin synthesis. uniprot.org | TPH1 (peripheral) and TPH2 (neuronal) with distinct kinetic properties. uniprot.org | Understanding the differential regulation and substrate inhibition mechanisms of TPH1 and TPH2. uniprot.org |
| Aromatic L-amino acid decarboxylase (AADC) | Converts 5-hydroxytryptophan (B29612) to serotonin. | Widespread distribution. | Investigating its role as a potential regulatory point in specific tissues. |
| Arylalkylamine N-acetyltransferase (AANAT) | Acetylates serotonin to form N-acetylserotonin. wikipedia.org | Key regulatory enzyme; its activity is often the rate-limiting step in N-acetyl-5-methoxytryptophan rhythm generation. | Elucidating tissue-specific regulation and extra-pineal functions. |
| Acetylserotonin O-methyltransferase (ASMT) | Catalyzes the final step, the methylation of N-acetylserotonin to N-acetyl-5-methoxytryptophan. | - | Exploring the functional significance of different splice variants and their tissue distribution. |
By focusing on these advanced research avenues, the scientific community will undoubtedly uncover new layers of complexity in the biology of N-acetyl-5-methoxytryptophan, paving the way for novel therapeutic strategies and a deeper understanding of human health.
Q & A
Q. What is the structural distinction between 5-Methoxy-DL-tryptophan and melatonin, and how does this affect their biological roles?
Methodological Answer: 5-Methoxy-DL-tryptophan is a tryptophan derivative with a methoxy (-OCH₃) group at the 5-position of the indole ring and retains the carboxyl group (-COOH) of tryptophan. In contrast, melatonin (N-acetyl-5-methoxy-tryptamine) is a tryptamine derivative, where the carboxyl group is replaced by an acetylated amine (-NH-CO-CH₃). This structural difference dictates distinct metabolic pathways and receptor interactions. For example, melatonin binds to MT1/MT2 G-protein-coupled receptors to regulate circadian rhythms , while 5-Methoxy-DL-tryptophan exhibits anti-inflammatory activity by modulating endothelial signaling . To confirm structural identity, use techniques like NMR (for functional group analysis) and mass spectrometry (for molecular weight validation).
Q. What experimental models are suitable for studying the anti-inflammatory effects of 5-Methoxy-DL-tryptophan?
Methodological Answer:
- In vitro models : Use endothelial cell cultures to assess cytokine secretion (e.g., IL-6, TNF-α) via ELISA after lipopolysaccharide (LPS)-induced inflammation. Dose-response studies (e.g., 10–100 μM) can establish efficacy .
- In vivo models : Employ murine systemic inflammation models (e.g., LPS-challenged mice) to measure circulating inflammatory markers. For mechanistic insights, knockout models (e.g., NF-κB pathway genes) can clarify signaling pathways.
- Ex vivo assays : Isolate peripheral blood mononuclear cells (PBMCs) from treated animals to evaluate immune cell activation via flow cytometry.
Q. What analytical techniques are recommended for quantifying 5-Methoxy-DL-tryptophan in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize a reverse-phase C18 column with a mobile phase of water/acetonitrile (0.1% formic acid). Use deuterated internal standards (e.g., D₄-5-methoxy-tryptophan) to improve quantification accuracy .
- High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detection (excitation 280 nm, emission 360 nm) for enhanced sensitivity in serum or tissue homogenates.
- Validation : Perform spike-and-recovery experiments in biological matrices to validate method precision (CV <15%) and accuracy (80–120% recovery).
Advanced Research Questions
Q. How can enzyme engineering strategies enhance the production of 5-Methoxy-DL-tryptophan derivatives for research?
Methodological Answer:
- Semi-rational design : Use computational tools (e.g., Rosetta, FoldX) to predict stabilizing mutations in tryptophan-processing enzymes (e.g., tryptophan 2-monooxygenase). Focus on residues affecting substrate binding or thermostability .
- Directed evolution : Screen mutant libraries via high-throughput assays (e.g., fluorescence-activated cell sorting) for enhanced catalytic activity toward 5-methoxy-tryptophan synthesis.
- Molecular dynamics (MD) simulations : Analyze engineered enzyme variants to identify hydrogen bonding or hydrophobic interactions that improve stability (e.g., Tm increases by 17–65°C) .
Q. What methodological considerations are critical when investigating the interaction between 5-Methoxy-DL-tryptophan and inflammatory signaling pathways?
Methodological Answer:
- Pathway-specific assays : Use Western blotting to quantify phosphorylation of NF-κB or STAT3 in treated cells. Include inhibitors (e.g., BAY 11-7082 for NF-κB) to confirm pathway specificity.
- Transcriptomic profiling : Perform RNA-seq on treated endothelial cells to identify differentially expressed genes (e.g., COX-2, iNOS). Validate findings with qPCR.
- Control for endogenous levels : Measure baseline 5-methoxy-tryptophan in biological samples using LC-MS to avoid confounding results .
Q. How do discrepancies in experimental outcomes regarding 5-Methoxy-DL-tryptophan’s efficacy arise, and how can they be resolved?
Methodological Answer:
- Source of variability : Differences in model systems (e.g., cell type-specific responses), dosing regimens, or detection limits of assays. For example, murine strain differences (C57BL/6 vs. BALB/c) may alter inflammatory responses .
- Meta-analysis framework : Adapt protocols from melatonin studies to aggregate data across studies. Use random-effects models to account for heterogeneity and subgroup analysis (e.g., by dosage or administration route).
- Standardized protocols : Establish consensus guidelines for in vivo dosing (e.g., 10–50 mg/kg intraperitoneal) and sample collection timelines (e.g., 6–24 hours post-treatment).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
